molecular formula C11H15N B1306825 2-(3-Methylphenyl)pyrrolidine CAS No. 72216-05-8

2-(3-Methylphenyl)pyrrolidine

Cat. No. B1306825
CAS RN: 72216-05-8
M. Wt: 161.24 g/mol
InChI Key: UUTBSNFHBOVJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The 3-methylphenyl group attached to the pyrrolidine ring indicates a phenyl ring with a methyl group at the third position, which can influence the compound's chemical behavior and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the 1,3-dipolar cycloaddition reaction, as demonstrated in the synthesis of N-methyl-2-(3-hydroxyphenyl)60 fullerene pyrrolidine, where the fullerene C60 reacts with an azomethine ylide prepared from 3-hydroxybenzaldehyde and N-methylglycine . Another method involves a three-component reaction, as seen in the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . Additionally, a domino reaction catalyzed by elemental iodine has been used to synthesize 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine has been determined, revealing an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . Similarly, the structure of 2-phenylazo-5-nitro-6-methyl-pyridine has been reported, showing the planar conformation of the pyridine and phenyl rings .

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The acylation of pyrrolidine-2,4-diones, for example, leads to the synthesis of 3-acyltetramic acids, with the reaction proceeding efficiently in the presence of Lewis acids . The condensation of 1,3-diones and 2-(aminomethyl)pyridine can yield 3,5-disubstituted-2-(2-pyridyl)pyrroles, with the reaction showing marked regioselectivity depending on the presence of additional aminomethylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For example, the presence of substituents on the pyrrolidine ring can affect the compound's solubility, thermal stability, and reactivity. The chelating properties of pyridine derivatives have been studied, showing their ability to coordinate with f-element ions, which can be useful in the development of new materials with specific properties . Additionally, the vibrational and NMR studies, along with chemical quantum calculations, provide insights into the dynamics and stability of these compounds .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR) .
    • Results : The use of pyrrolidine has led to the discovery of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
  • Pyrrolidine Alkaloids in Pharmacotherapy

    • Field : Pharmacotherapy
    • Application : Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
    • Methods : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
    • Results : Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
  • Pyrrolidine–Copper (II) Complexes in Cancer Treatment

    • Field : Oncology
    • Application : The thiosemicarbazone pyrrolidine–copper (II) complexes, with two pyrrolidine rings in their structure, were the most potent anticancer compounds against three cancer lines .
    • Methods : The synthesis of these complexes involves the reaction of pyrrolidine with copper (II) ions .
    • Results : These complexes showed potent anticancer activity against three cancer lines .

Safety And Hazards

While specific safety and hazard information for “2-(3-Methylphenyl)pyrrolidine” is not available, pyrrolidine compounds can be flammable and may cause burns of eyes, skin, and mucous membranes . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .

Future Directions

Pyrrolidine derivatives, including “2-(3-Methylphenyl)pyrrolidine”, continue to be of interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(3-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBSNFHBOVJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393491
Record name 2-(3-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)pyrrolidine

CAS RN

72216-05-8
Record name 2-(3-Methylphenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72216-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methylphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylphenyl)pyrrolidine
Reactant of Route 2
2-(3-Methylphenyl)pyrrolidine
Reactant of Route 3
2-(3-Methylphenyl)pyrrolidine
Reactant of Route 4
2-(3-Methylphenyl)pyrrolidine
Reactant of Route 5
2-(3-Methylphenyl)pyrrolidine
Reactant of Route 6
2-(3-Methylphenyl)pyrrolidine

Citations

For This Compound
3
Citations
C Enkisch, C Schneider - 2009 - Wiley Online Library
A stereodivergent synthesis of 2,3,5‐trisubstituted pyrrolidines by an organocatalytic Mannich/aza‐Michael addition sequence has been developed. Depending upon the choice of the …
H Brunner, A Kürzinger, S Mahboobi… - Archiv der …, 1988 - Wiley Online Library
Enantioselective hydrosilylations of the 3,4‐dihydropyrrole derivatives 1a–c and 5 with in‐situ catalysts consisting of [Rh(cod)Cl] 2 and optically active phosphines yield the N‐silyl …
Number of citations: 28 onlinelibrary.wiley.com
J Rimland, A Dunne, SS Hunjan, R Sasse… - Bioorganic & Medicinal …, 2010 - Elsevier
The identification of novel, potent, non-steroidal/small molecule functional GR antagonist GSK1564023A selective over PR is described. Associated structure–activity relationships and …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.